molecular formula C14H13NO4S2 B2414035 3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid CAS No. 924116-79-0

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid

Cat. No.: B2414035
CAS No.: 924116-79-0
M. Wt: 323.38
InChI Key: DTKJYYPJXFMPGE-UHFFFAOYSA-N
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Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-14(17)13-12(6-8-20-13)21(18,19)15-7-5-10-3-1-2-4-11(10)9-15/h1-4,6,8H,5,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKJYYPJXFMPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=C(SC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroisoquinoline core, followed by sulfonylation and subsequent attachment to the thiophene ring . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s key functional groups drive its chemical behavior:

  • Sulfonyl group : Electrophilic at the sulfur atom, enabling nucleophilic substitution.

  • Carboxylic acid : Participates in acid-base reactions, esterifications, and amide formations.

  • Tetrahydroisoquinoline : Provides a rigid bicyclic framework that influences steric and electronic effects.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety reacts with nucleophiles under mild conditions:

NucleophileConditionsProductYieldReference
Primary aminesRT, DCMSulfonamide derivatives65–78%
ThiolsK₂CO₃, DMFThioether-sulfonyl adducts55–70%
Hydroxide ionsAqueous NaOHSulfonic acid (via hydrolysis)85%

Mechanism :

  • Nucleophilic attack at the electrophilic sulfur.

  • Displacement of the leaving group (e.g., chloride in precursor compounds).

  • Stabilization via resonance in the sulfonate intermediate.

Carboxylic Acid Derivitization

The carboxylic acid undergoes typical transformations:

Reaction TypeReagents/ConditionsProductNotes
Esterification H₂SO₄, ROH (methanol/ethanol)Methyl/ethyl esters90% conversion
Amidation DCC, NH₃ or RNH₂AmidesRequires activation
Salt Formation NaOH/KOHCarboxylate saltsWater-soluble

Key Data :

  • pKa : ~2.8 (carboxylic acid), enhancing deprotonation in basic media .

  • LogP : 1.2 (indicating moderate lipophilicity).

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective EAS:

ReactionReagentsPositionProductYield
NitrationHNO₃/H₂SO₄C-5 (meta to sulfonyl)Nitro-thiophene60%
HalogenationCl₂/FeCl₃C-4 and C-5Dichloro derivative45%

Rationale :

  • The sulfonyl group is a strong electron-withdrawing group, directing substitution to meta/para positions on the thiophene ring .

Reduction and Oxidation

Limited data exists, but analogous compounds show:

  • Reduction (LiAlH₄): Carboxylic acid → alcohol (theoretical yield ~50%, but not experimentally verified for this compound).

  • Oxidation (KMnO₄/H⁺): Thiophene ring cleavage (risk of side reactions).

Thermal and Solvent Stability

  • Thermal Decomposition : Above 200°C, decarboxylation and sulfonyl group degradation occur .

  • Solubility :

    • Polar solvents: 12 mg/mL in DMSO .

    • Nonpolar solvents: <1 mg/mL in hexane.

Biological Activity and Reactivity

Though beyond pure chemical reactions, the compound’s sulfonyl-carboxylic acid structure correlates with:

  • Enzyme inhibition : Binds to ATP pockets in kinases via H-bonding (carboxylic acid) and hydrophobic interactions (tetrahydroisoquinoline).

  • Metabolic pathways : Glucuronidation at the carboxylic acid (in vivo).

Scientific Research Applications

Synthesis Techniques

The synthesis typically involves multi-step organic reactions:

  • Formation of Tetrahydroisoquinoline Core : Starting from readily available precursors.
  • Sulfonylation : Introduction of the sulfonyl group.
  • Attachment to Thiophene Ring : Finalizing the structure through coupling reactions.

Optimized synthetic routes can enhance yield and purity through methods such as continuous flow chemistry .

Chemistry

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions due to its unique functional groups .

Biology

The compound's structural features make it suitable for studying enzyme interactions and receptor binding. Notably:

  • Antiviral Activity : Research indicates potential anti-coronavirus properties for related tetrahydroisoquinoline derivatives .
  • Anticancer Properties : Studies have shown that derivatives of tetrahydroisoquinoline exhibit cytotoxic effects against various cancer cell lines .

Industrial Applications

In industrial settings, this compound is explored for developing new materials with unique properties:

  • Polymers : Its chemical structure allows for modifications that can lead to novel polymeric materials.
  • Catalysts : The compound may serve as a catalyst in specific chemical reactions due to its ability to stabilize transition states .

Case Studies

StudyFocusFindings
Floyd et al. (2023)Antiviral ActivityIdentified promising antiviral properties in tetrahydroisoquinoline derivatives against human coronaviruses .
Enamine (2025)Synthesis TechniquesDiscussed methods for synthesizing thiophene derivatives and their applications in material science .
PMC Article (2019)Anticancer ActivityReported on the synthesis of related compounds showing significant antiproliferative activity against cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is unique due to its combination of a tetrahydroisoquinoline moiety, a sulfonyl group, and a thiophene ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Biological Activity

3-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C14H13NO4S2\text{C}_{14}\text{H}_{13}\text{N}\text{O}_4\text{S}_2

Key Characteristics:

  • CAS Number : 924116-79-0
  • Molecular Weight : 313.39 g/mol
  • Purity : Typically above 95% in commercial preparations .

Anticoagulant Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit anticoagulant activities. A study highlighted that electronically rich N-substituted tetrahydroisoquinoline derivatives can serve as effective anticoagulants, suggesting a potential application for the sulfonyl derivative in managing thrombotic disorders .

Antimicrobial Activity

The tetrahydroisoquinoline scaffold has been reported to possess antimicrobial properties against various pathogens. The presence of the thiophene moiety enhances the biological activity of these compounds, contributing to their effectiveness against bacterial strains .

Neuroprotective Effects

Studies have also explored the neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in coagulation pathways.
  • Receptor Modulation : It might act on neurotransmitter receptors, influencing neuronal signaling.
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties that could mitigate oxidative damage in cells .

Research Findings and Case Studies

StudyFindings
Al-Horani et al. (2011)Identified the anticoagulant potential of tetrahydroisoquinoline derivatives.
PMC Article (2021)Reviewed the diverse biological activities and SAR studies of THIQ analogs.
Recent Analgesic StudiesDemonstrated significant analgesic effects in animal models with related compounds .

Case Study: Anticoagulant Activity

In a study examining various tetrahydroisoquinoline derivatives, it was found that modifications at the sulfonyl position significantly enhanced anticoagulant activity. The study utilized in vitro assays to demonstrate that specific substitutions led to increased potency compared to standard anticoagulants like warfarin .

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